![molecular formula C20H22ClN3O5S B2501735 N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896292-68-5](/img/structure/B2501735.png)
N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of N-phenylmaltimide with chlorosulfonic acid to yield sulfonyl chlorides, which can further react with amines to afford corresponding sulfonamides. This suggests that a similar approach could be used to synthesize the sulfonyl component of N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide . The synthesis of another related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, involves the use of 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine, indicating that amide bond formation is a key step in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been determined by single-crystal X-ray diffraction analysis. For instance, the crystal structure of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was found to belong to the monoclinic space group with specific cell dimensions and exhibited intermolecular hydrogen bonds that stabilize the crystal structure . This information suggests that N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide may also form a stable crystal structure with potential hydrogen bonding.
Chemical Reactions Analysis
The reactions of related sulfonyl chlorides with amines result in the formation of sulfonamides and can involve nucleophilic ring-opening or substitution reactions . These reactions are relevant to the chemical behavior of the sulfonyl and amide groups present in N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, suggesting that it may undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide are not directly provided, the properties of related compounds can offer some insights. For example, the density, melting point, and solubility of such compounds can be influenced by their molecular structure and the presence of specific functional groups, such as sulfonyl and amide groups . The antifungal activity of a related compound against various pathogens suggests potential biological applications for N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, depending on its specific structure and properties .
Scientific Research Applications
Chemical Reactions and Syntheses
Reactions of N-(p-Chlorosulfonylphenyl)maleimide : This study explores the reactions of N-phenylmaltimide with chlorosulfonic acid, leading to the formation of sulfonyl chlorides and sulfonamides, among other products. These reactions are crucial for understanding the chemical behavior of compounds containing chlorophenyl and sulfonyl groups (Cremlyn & Nunes, 1987).
Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone : This paper details the synthesis of a compound with a 2-chlorophenyl and a phenylsulfonyl group, emphasizing the process development for high yield and purity. The methodologies discussed could be relevant for synthesizing related compounds (Kopach et al., 2010).
Molecular Interaction Studies : A study on the molecular interaction of a cannabinoid receptor antagonist highlights the significance of chlorophenyl and pyrrolidinyl groups in binding interactions, which might be analogous to the interactions involving the compound (Shim et al., 2002).
Applications in Material Science and Pharmacology
Synthesis of Electro-Optic Materials : The study on layer-by-layer self-assembled pyrrole-based chromophores as electro-optic materials demonstrates the utility of pyrrolidinyl and sulfonyl groups in developing nonlinear optical materials, potentially relevant to the applications of the compound (Facchetti et al., 2003).
Transformation of Heterocyclic Monoamine Oxidase-B Inactivators : This research illustrates how modifications to the molecular structure, such as N-methylation, can transform reversible monoamine oxidase-B inactivators into irreversible ones, highlighting the impact of structural changes on biological activity, which could be relevant for the pharmacological applications of related compounds (Ding & Silverman, 1993).
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5S/c1-29-15-8-10-16(11-9-15)30(27,28)24-12-4-5-14(24)13-22-19(25)20(26)23-18-7-3-2-6-17(18)21/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGNICBWWMZFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide |
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